Tartaric anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

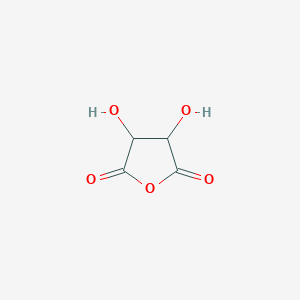

Properties

CAS No. |

3019-59-8 |

|---|---|

Molecular Formula |

C4H4O5 |

Molecular Weight |

132.07 g/mol |

IUPAC Name |

3,4-dihydroxyoxolane-2,5-dione |

InChI |

InChI=1S/C4H4O5/c5-1-2(6)4(8)9-3(1)7/h1-2,5-6H |

InChI Key |

BOGVTNYNTGOONP-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=O)OC1=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tartaric Anhydride from Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tartaric anhydride from tartaric acid, with a primary focus on the widely utilized diacetylthis compound. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and workflows to facilitate understanding and replication.

Introduction

Tartaric acid, a naturally occurring dicarboxylic acid, serves as a versatile chiral building block in organic synthesis.[1] Its conversion to this compound, particularly in its acylated forms like diacetylthis compound, creates a valuable intermediate for the production of various chemical compounds, including emulsifiers for the food industry and resolving agents in pharmaceuticals.[2][3] This guide explores the prevalent methods for this transformation, emphasizing the reaction of tartaric acid with acetic anhydride.

Synthesis of Diacetylthis compound

The most common laboratory-scale synthesis of diacetylthis compound involves the reaction of tartaric acid with an excess of acetic anhydride in the presence of an acid catalyst.[2][4] This process involves both the O-acetylation of the hydroxyl groups and the dehydration of the dicarboxylic acid to form the cyclic anhydride.

Reaction Mechanism and Pathway

The synthesis proceeds through a series of nucleophilic acyl substitution reactions. Initially, the hydroxyl groups of tartaric acid are acetylated by acetic anhydride. Subsequently, the two carboxylic acid groups undergo an intramolecular condensation to form the five-membered anhydride ring. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity and facilitating the reaction.

References

In-Depth Technical Guide on the Structural Analysis of (R,R)-Tartaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (R,R)-tartaric anhydride, focusing on its most stable and well-characterized derivative, O,O'-diacetyl-(R,R)-tartaric anhydride. Due to the inherent instability of the parent unsubstituted (R,R)-tartaric anhydride, this guide centers on the readily synthesizable and extensively studied diacetylated form, a vital chiral building block in synthetic chemistry and drug development.

Introduction

(R,R)-Tartaric acid and its derivatives are fundamental chiral synthons in asymmetric synthesis. The anhydride form, particularly O,O'-diacetyl-(R,R)-tartaric anhydride, offers a rigidified chiral scaffold, making it a valuable reagent for stereoselective transformations and the synthesis of complex enantiomerically pure molecules. This guide delves into the detailed structural elucidation of this compound through crystallographic and spectroscopic methods, providing essential data for its application in research and development.

Crystallographic Analysis

The three-dimensional structure of O,O'-diacetyl-(R,R)-tartaric anhydride has been determined by single-crystal X-ray diffraction. The analysis reveals a five-membered anhydride ring with a twisted conformation. The molecule possesses C2 symmetry, a key feature for its application in asymmetric synthesis.

Table 1: Crystallographic Data for O,O'-diacetyl-(R,R)-tartaric anhydride [1]

| Parameter | Value |

| Empirical Formula | C₈H₈O₇ |

| Formula Weight | 216.14 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.335 (3) |

| b (Å) | 9.052 (4) |

| c (Å) | 14.123 (6) |

| V (ų) | 938.1 (7) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.529 |

Table 2: Selected Bond Lengths and Angles for O,O'-diacetyl-(R,R)-tartaric anhydride [1]

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C1 | 1.365 (4) | C2-O1-C1 | 110.3 (2) |

| O1-C2 | 1.460 (4) | O2-C1-O1 | 118.8 (3) |

| O2-C1 | 1.192 (4) | O2-C1-C4 | 129.5 (3) |

| O3-C2 | 1.428 (4) | O1-C1-C4 | 111.7 (3) |

| O4-C4 | 1.189 (4) | O3-C2-O1 | 107.0 (2) |

| O5-C4 | 1.363 (4) | O3-C2-C3 | 110.4 (3) |

| C1-C4 | 1.509 (5) | O1-C2-C3 | 104.9 (2) |

| C2-C3 | 1.531 (4) | C2-C3-C4 | 102.5 (2) |

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of O,O'-diacetyl-(R,R)-tartaric anhydride are consistent with its C₂ symmetric structure.

Table 3: ¹H NMR Spectral Data for O,O'-diacetyl-(R,R)-tartaric anhydride (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.75 | s | 2H | H-2, H-3 |

| 2.20 | s | 6H | -COCH₃ |

Table 4: ¹³C NMR Spectral Data for O,O'-diacetyl-(R,R)-tartaric anhydride (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 168.5 | Ester C=O |

| 164.0 | Anhydride C=O |

| 73.0 | C-2, C-3 |

| 20.5 | -COCH₃ |

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra show characteristic absorption bands for the anhydride and ester functional groups. The two carbonyl stretching vibrations of the anhydride group are particularly diagnostic.

Table 5: Key IR and Raman Vibrational Frequencies for O,O'-diacetyl-(R,R)-tartaric anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 (IR) | Strong | Anhydride C=O symmetric stretch |

| ~1780 (IR) | Strong | Anhydride C=O asymmetric stretch |

| ~1750 (IR) | Strong | Ester C=O stretch |

| ~1230 (IR) | Strong | C-O stretch |

| ~2950 (Raman) | Medium | C-H stretch |

| ~1440 (Raman) | Medium | C-H bend |

Experimental Protocols

Synthesis of O,O'-diacetyl-(R,R)-tartaric anhydride[2][3]

This procedure is adapted from the established synthesis of the (S,S)-enantiomer and is applicable to the (R,R)-enantiomer starting from (R,R)-tartaric acid.

Materials:

-

(R,R)-Tartaric acid (anhydrous, powdered)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Anhydrous ether

-

Phosphorus pentoxide

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered (R,R)-tartaric acid.

-

Add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.

-

Stir the mixture. An exothermic reaction will occur, and the tartaric acid will dissolve.

-

Gently heat the solution under reflux with stirring for 10 minutes.

-

Pour the hot solution into a beaker and cool in an ice bath for 1 hour.

-

Collect the crude crystalline product by filtration using a Büchner funnel.

-

Wash the crystals twice with 20 ml portions of dry benzene.

-

Stir the product mechanically with 175 ml of cold anhydrous ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide.

Yield: 41–44.5 g (71–77%). Melting Point: 133–134 °C.

Mandatory Visualizations

Experimental Workflow for Synthesis

Caption: Synthesis workflow for O,O'-diacetyl-(R,R)-tartaric anhydride.

Application in Chiral Synthesis

(R,R)-Tartaric anhydride and its derivatives serve as key chiral building blocks in the synthesis of pharmaceuticals and other complex molecules. They can be used as chiral auxiliaries, starting materials for chiral ligands, or for the synthesis of complex natural products.

Caption: Role of (R,R)-tartaric anhydride derivatives in drug development.

References

O,O'-Diacetyl-L-tartaric anhydride physical properties

An In-depth Technical Guide to the Physical Properties of O,O'-Diacetyl-L-tartaric anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-Diacetyl-L-tartaric anhydride, also known as (+)-Diacetyl-L-tartaric anhydride, is a chiral derivatizing agent widely employed in analytical chemistry and organic synthesis.[1] Its primary application lies in the resolution of racemic mixtures, particularly amino alcohols, through techniques like high-performance liquid chromatography (HPLC) with UV/Vis detection or mass spectrometry.[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and logical workflows for its application, designed for professionals in research and drug development.

Chemical Identity and Structure

-

IUPAC Name: [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate[3][4]

-

Synonyms: (+)-Diacetyl-L-tartaric anhydride, L-(+)-O,O'-Diacetyl-tartaric acid anhydride[5]

-

CAS Number: 6283-74-5[4]

-

EC Number: 228-502-7

Physical and Chemical Properties

The physical characteristics of O,O'-Diacetyl-L-tartaric anhydride are critical for its handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid, powder, flakes, or needles. | [3][4][7] |

| Melting Point | 130-135 °C | [2][4][5] |

| Optical Activity | [α]20/D +59° (c=6 in acetone) | |

| [α]20/D +56° to +62° (c=6 in acetone) | [4] | |

| [α]D20 +97.2° (c=0.47 in dry chloroform) | [8] | |

| Solubility | Soluble in methanol and dichloromethane. Slightly soluble in water. | [2][5] |

| Stability | Moisture sensitive. Reacts with water to form the corresponding acid.[2][5][7] The product is not stable for long-term storage; in a standard stoppered bottle, it may become gummy and its melting point can drop significantly within days.[8] | |

| Storage | Recommended storage at 2-8°C. Should be kept in a vacuum desiccator over phosphorus pentoxide and paraffin.[8] |

Experimental Protocols

Synthesis of O,O'-Diacetyl-L-tartaric anhydride

A common and documented method for the synthesis of O,O'-diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride in the presence of an acid catalyst.[9] The following protocol is adapted from Organic Syntheses.[8]

Materials:

-

Anhydrous, powdered L-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

Procedure:

-

Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[8]

-

Addition of Reagents: Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (1.33 moles) of acetic anhydride. Add this solution to the flask and begin stirring.[8]

-

Reaction: The mixture will warm as the tartaric acid dissolves. Heat the solution gently under reflux with continued stirring for 10 minutes. The reaction can be vigorous initially, necessitating the large flask and dual condensers.[8]

-

Isolation: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.[8]

-

Purification: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-ml portions of dry benzene. Subsequently, stir the product mechanically with 175 ml of cold absolute ether, filter again, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry.[8]

-

Yield: This process typically yields 41–44.5 g (71–77%) of O,O'-diacetyl-L-tartaric anhydride.[8]

Caption: Workflow for the synthesis of O,O'-Diacetyl-L-tartaric anhydride.

Purification of Potentially Degraded Anhydride

If an infrared (IR) spectrum indicates the presence of hydroxyl (OH) bands due to degradation, a repurification step is necessary.[2]

-

Reflux 4g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated H₂SO₄ for 10 minutes.[2]

-

Pour the hot mixture onto ice to precipitate the product.[2]

-

Collect the crystals and wash them with dry benzene (2 x 2 mL).[2]

-

Stir the collected solid with 17 mL of cold diethyl ether, filter, and dry in a vacuum desiccator over P₂O₅ and paraffin.[2]

Application in Chiral Derivatization

O,O'-Diacetyl-L-tartaric anhydride is a key reagent for determining the enantiomeric composition of chiral molecules, such as vigabatrin and trantinterol, in biological samples.[2] The fundamental principle involves reacting the chiral anhydride with a racemic analyte to form diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques.

The logical workflow for this application is as follows:

-

Sample Preparation: The analyte (e.g., a racemic amino alcohol) is extracted from the biological matrix (e.g., plasma, serum).

-

Derivatization: The extracted analyte is reacted with O,O'-Diacetyl-L-tartaric anhydride. This reaction converts the pair of enantiomers into a pair of diastereomers.

-

Chromatographic Separation: The resulting diastereomeric mixture is injected into an HPLC or UPLC system. Due to their different stereochemistry, the diastereomers interact differently with the stationary phase and are separated.

-

Detection and Quantification: A detector, such as a mass spectrometer (MS) or UV-Vis detector, is used to identify and quantify the separated diastereomers, thereby allowing for the determination of the original enantiomeric ratio.[2]

Caption: Logical workflow for chiral derivatization and analysis.

References

- 1. (+)-O,O′-Diacetyl-L-tartaric anhydride (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]

- 3. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 336040050 [thermofisher.com]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0600714B1 - Process for producing O,O'-diacylthis compound and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Tartaric Anhydride: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, physicochemical properties, and safety data for Tartaric Anhydride. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical Identification

-

Chemical Name: (+)-O,O'-Diacetyl-L-tartaric anhydride

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Physical Appearance | White to almost white powder or crystals | [3][4] |

| Melting Point | 130-135 °C | [2] |

| Solubility | Soluble in methanol and dichloromethane; slightly soluble in water | [2] |

| Storage Temperature | <0°C to -20°C | [2][3] |

| GHS Signal Word | Warning / Danger | [5][6] |

| GHS Hazard Statements | H315, H318, H319, H335 | [5][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[7] It is irritating to the eyes, respiratory system, and skin.[5][7]

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[5][6]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Fire and Explosion Hazards: this compound is a combustible solid.[7] Dust generated from this material may form an explosive mixture with air, and ignition sources such as flames or sparks can cause a fire or explosion.[7] Combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Experimental Protocols: Safe Handling and First Aid

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas, to maintain exposure levels below any recommended limits.[5][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Gloves must be inspected before use.[6]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[5] For large-scale use, in emergencies, or where exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5][8]

Handling Procedures:

-

Avoid all personal contact, including inhalation.[7]

-

Avoid the formation of dust.[8]

-

Do not cut, drill, grind, or weld containers that may contain residual dust, as it can be an explosion hazard.[7]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]

-

Inhalation: Remove the individual from exposure and move to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.[5]

-

Ingestion: Clean the mouth with water and seek medical attention.[5]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

- 1. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-Diacetyl-L-tartaric Anhydride | 6283-74-5 | TCI AMERICA [tcichemicals.com]

- 5. fishersci.fr [fishersci.fr]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

Spectral Characterization of Tartaric Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral characterization of tartaric anhydride derivatives. As vital chiral building blocks in organic synthesis and drug development, a thorough understanding of their structural and spectroscopic properties is paramount. This document offers a consolidated resource on the key analytical techniques used to elucidate the structures of these versatile compounds, complete with experimental protocols and summarized spectral data.

Introduction to this compound Derivatives

Tartaric acid, a naturally occurring dicarboxylic acid, serves as a readily available and inexpensive chiral precursor for the synthesis of a wide array of derivatives.[1] Its anhydride forms, particularly O-acyl derivatives like O,O'-dibenzoylthis compound and (+)-O,O′-diacetyl-L-tartaric anhydride, are pivotal reagents in stereoselective reactions and for the resolution of racemic mixtures.[2][3] The derivatization of this compound leads to various classes of compounds, including tartramides and tartrimides, which have applications as catalysts, chiral auxiliaries, and are being investigated for their biological activities.[4][5]

The synthesis of these derivatives often involves multi-step reactions, starting from tartaric acid and proceeding through its anhydride. The precise characterization of the resulting molecules is crucial for confirming their structure, purity, and stereochemistry. This guide focuses on the principal spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Characterization Techniques

The structural elucidation of this compound derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives.[4] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete signal assignment, especially for more complex derivatives.[4]

Key Observables:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the methine protons on the tartaric acid backbone are particularly informative.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts of the carbonyl carbons are characteristic of the functional group (e.g., acid, ester, amide, anhydride).[6]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent depends on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[5]

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[4]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that often allows for the observation of the protonated molecular ion [M+H]⁺.[4]

Key Observables:

-

Molecular Ion Peak: Provides the molecular weight of the compound.

-

Fragmentation Pattern: Can help to confirm the structure by identifying characteristic losses of functional groups. For many carboxylic acid derivatives, a prominent peak corresponds to the acylium ion (R-CO⁺) formed by cleavage of the C-Y bond.[8]

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4] High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine the elemental composition.[7]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

-

The sample solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[9]

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. For many tartaric acid derivatives, positive ion mode is used to observe [M+H]⁺ or [M+Na]⁺ ions.[4]

-

Obtain high-resolution mass data if precise molecular formula determination is required.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, the carbonyl (C=O) stretching vibrations are particularly diagnostic.[6]

Key Observables:

-

Carbonyl (C=O) Stretching: The position of the C=O stretching band provides information about the type of carbonyl group. Anhydrides are unique in that they typically show two C=O stretching bands due to symmetric and asymmetric stretching.[8][10]

-

O-H Stretching: The presence of hydroxyl groups will give rise to a broad absorption band in the region of 3500-3200 cm⁻¹.

-

C-O Stretching: These vibrations are also present and can provide additional structural information.

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.[11]

Sample Preparation:

-

KBr Pellets: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

-

Record the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Acquire a background spectrum (of the empty sample holder or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Spectral Data Summary

The following tables summarize representative spectral data for different classes of this compound derivatives, compiled from the literature.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected Tartaric Acid Diamides[5]

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| 2,3-Dihydroxy-N,N′-dioctylbutanediamide | 7.08 (t, 2H, NH), 5.70 (s, 0.28H, OH), 5.50 (d, 1.72H, OH), 4.23 (d, 1.72H, CH), 4.00 (s, 0.28H, CH), 3.29-3.24 (m, 4H, NH-CH₂), 1.50 (tt, 4H, NH-CH₂-CH₂), 1.37–1.22 (m, 20H, CH₂), 0.88 (t, 6H, CH₃) | 174.6, 70.8, 39.8, 32.5, 30.0, 29.9, 29.8, 27.4, 23.3, 14.7 |

| N-Hexadecyl-2,3-dihydroxy-N′-octadecylbutanediamide | 7.08 (t, 2H, NH), 5.70 (s, 0.40H, OH), 5.50 (d, 1.60H, OH), 4.23 (d, 1.60H, CH), 4.00 (s, 0.40H, CH), 3.29-3.24 (m, 4H, NH-CH₂), 1.50 (tt, 4H, NH-CH₂-CH₂), 1.38-1.22 (m, 56H, CH₂), 0.88 (t, 6H, CH₃) | 173.6, 70.8, 39.8, 32.6, 30.39, 30.37, 30.35, 30.31, 30.26, 30.22, 30.19, 30.15, 30.12, 30.08, 30.05, 30.01, 29.92, 27.5, 23.4, 14.8 |

| N,N′-Dihexadecyl-2,3-dihydroxybutanediamide | 7.08 (t, 2H, NH), 5.70 (s, 0.34H, OH), 5.50 (d, 1.66H, OH), 4.23 (d, 1.66H, CH), 4.00 (s, 0.34H, CH), 3.29-3.24 (m, 4H, NH-CH₂), 1.50 (tt, 4H, NH-CH₂-CH₂), 1.38–1.22 (m, 52H, CH₂), 0.88 (t, 6H, CH₃) | 173.6, 70.8, 39.8, 32.6, 30.39, 30.37, 30.35, 30.32, 30.29, 30.26, 30.22, 30.19, 30.05, 30.01, 29.92, 27.5, 23.3, 14.8 |

Table 2: Mass Spectrometry Data for Selected Tartaric Acid Diamides[5]

| Compound | Molecular Formula | Calculated MW | Ionization Mode | Observed m/z |

| 2,3-Dihydroxy-N,N′-dioctylbutanediamide | C₂₀H₄₀N₂O₄ | 372.54 | ESI | 373 [M+H]⁺ |

| N-Hexadecyl-2,3-dihydroxy-N′-octylbutanediamide | C₂₈H₅₆N₂O₄ | 484.75 | ESI | 485 [M+H]⁺ |

| N-Dodecyl-2,3-dihydroxy-N′-octadecylbutanediamide | C₃₄H₆₈N₂O₄ | 568.92 | ESI | 569 [M+H]⁺ |

| N,N′-Dihexadecyl-2,3-dihydroxybutanediamide | C₃₆H₇₂N₂O₄ | 596.97 | ESI | 597 [M+H]⁺ |

| N-Hexadecyl-2,3-dihydroxy-N′-octadecylbutanediamide | C₃₈H₇₆N₂O₄ | 625.02 | ESI | 625 [M+H]⁺ |

Table 3: Characteristic IR Absorption Frequencies for Anhydrides[7][9][11]

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

| Acyclic Anhydride | C=O asymmetric stretch | 1850 - 1800 |

| C=O symmetric stretch | 1790 - 1740 | |

| Cyclic Anhydride (5-membered ring) | C=O asymmetric stretch | 1870 - 1820 |

| C=O symmetric stretch | 1800 - 1750 | |

| Ester | C=O stretch | 1750 - 1730 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| O-H stretch | 3300 - 2500 (broad) |

Visualization of Synthesis and Experimental Workflows

The following diagrams illustrate common synthetic pathways and experimental workflows for the preparation and characterization of this compound derivatives.

Caption: General synthesis route for long-chain tartaric acid diamides (tartramides).[4]

Caption: A typical experimental workflow for the synthesis and spectral characterization.

Conclusion

The spectral characterization of this compound derivatives is a multi-faceted process that relies on the synergistic use of NMR, MS, and IR spectroscopy. This guide has provided a comprehensive overview of these techniques, including detailed experimental protocols and a summary of key spectral data. The provided workflows and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and accurate structural elucidation of this important class of chiral molecules. The continued investigation of these derivatives promises to yield novel compounds with diverse applications.

References

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

Solubility of Tartaric Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tartaric anhydride, a crucial reagent in chiral synthesis and pharmaceutical development. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available solubility data, details relevant experimental protocols, and illustrates key chemical pathways and workflows.

Introduction to this compound

This compound, most commonly utilized in its O,O'-diacetylated form (diacetyl-tartaric anhydride), is a versatile chiral building block. It serves as a key reagent for the resolution of racemic mixtures and as a chiral derivatizing agent for the analysis of enantiomers, particularly amino alcohols, via chromatographic techniques.[1][2][3] Its application extends to asymmetric synthesis, where it facilitates the creation of enantiomerically pure compounds essential for the development of advanced pharmaceutical ingredients.[4] The solubility of this compound dictates its utility in these applications, influencing solvent selection for synthesis, extraction, and purification.

Solubility Profile of Diacetyl-L-Tartaric Anhydride

Quantitative solubility data for diacetyl-L-tartaric anhydride in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and synthesis documents provide a functional understanding of its solubility. The data is summarized in the table below.

Table 1: Qualitative Solubility of (+)-Diacetyl-L-Tartaric Anhydride in Various Organic Solvents

| Solvent | Solubility Description | Source(s) |

| Methanol | Soluble | [1][2][5][6] |

| Dichloromethane | Soluble | [1][2][5][6] |

| Acetone | Soluble / Slightly Soluble (Heated) | [1][2] |

| Chloroform | Slightly Soluble (Heated) | [1][2] |

| Benzene | Poorly Soluble / Insoluble | [7][8] |

| Diethyl Ether | Poorly Soluble / Insoluble | [7][8] |

Note: The low solubility in solvents like benzene and diethyl ether is practically applied during the purification step of its synthesis, where they are used as washing solvents to remove impurities.[7][8]

Key Chemical Pathways and Applications

The utility of this compound is defined by its synthesis and subsequent reactions. The following diagrams illustrate these fundamental processes.

Caption: Synthesis pathway for Diacetyl-d-Tartaric Anhydride.

A primary application of this compound is its reaction with alcohols (alcoholysis) to form esters, a fundamental transformation in organic synthesis.

Caption: Alcoholysis reaction of Diacetyl this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following sections provide methodologies for the synthesis of this compound and a general protocol for determining its solubility.

This protocol is adapted from established organic synthesis procedures.[7][8]

Materials:

-

Anhydrous, powdered d-tartaric acid (40 g, 0.27 mole)

-

Acetic anhydride (136 g, 1.33 moles)

-

Concentrated sulfuric acid (1.2 mL)

-

Dry benzene

-

Cold absolute ether

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

-

Equip the 500-mL flask with a stirrer and two reflux condensers.

-

Add 40 g of anhydrous, powdered d-tartaric acid to the flask.

-

Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g of acetic anhydride.

-

Add the acetic anhydride solution to the tartaric acid and begin stirring. The mixture will warm as the tartaric acid dissolves.

-

Gently heat the solution under reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially.

-

Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Collect the crude crystalline product on a Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the washed product with 175 mL of cold absolute ether, then filter again.

-

Dry the final product in a vacuum desiccator over P₂O₅ and paraffin shavings for 24 hours.

-

The expected yield is 41–44.5 g (71–77%). The product is sensitive to moisture and should be prepared fresh as needed for best results.[8]

As specific quantitative solubility data is sparse, researchers may need to determine it experimentally. The following is a standard workflow for this purpose.

Caption: Experimental workflow for determining solubility.

Procedure Details:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Sampling: Cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant liquid.

-

Gravimetric Analysis: Weigh the collected aliquot of the saturated solution. Evaporate the solvent completely under controlled conditions (e.g., vacuum oven).

-

Calculation: Weigh the remaining solid residue. The solubility can then be calculated and expressed in units such as grams per 100 mL of solvent.

Conclusion and Future Outlook

While qualitative data provides a solid foundation for using diacetyl-tartaric anhydride, there is a clear need for comprehensive, quantitative studies on its solubility in a broader range of organic solvents at various temperatures. Such data would significantly benefit researchers in process chemistry and drug development by enabling more precise control over reaction kinetics, crystallization, and formulation. The protocols and pathways detailed in this guide offer the necessary framework for both the practical application of this compound and for pursuing further research into its fundamental physicochemical properties.

References

- 1. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]

- 2. (+)-DIACETYL-L-TARTARIC ANHYDRIDE CAS#: 6283-74-5 [m.chemicalbook.com]

- 3. (+)-O,O′-二乙酰基-L-酒石酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. (+)-Diacetyl-L-tartaric anhydride | 6283-74-5 | Benchchem [benchchem.com]

- 7. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Intricacies of Tartaric Anhydride Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms and methodologies surrounding the formation of tartaric anhydride. While the direct synthesis of unsubstituted this compound is complicated by competing reactions, the formation of its diacetylated derivative is a well-established and efficient process. This document will focus on the detailed mechanism and experimental protocols for diacetyl-D-tartaric anhydride, a key chiral building block in organic synthesis, and discuss the theoretical pathways for the formation of the parent anhydride.

Mechanism of Diacetyl-D-Tartaric Anhydride Formation

The synthesis of diacetyl-D-tartaric anhydride from D-tartaric acid using acetic anhydride and a catalytic amount of concentrated sulfuric acid is a robust and widely used method.[1] The reaction proceeds through a two-stage mechanism involving initial acetylation of the hydroxyl groups followed by an acid-catalyzed intramolecular cyclization.

Stage 1: Diacetylation of Tartaric Acid

The first stage involves the esterification of the two hydroxyl groups of tartaric acid with acetic anhydride. The sulfuric acid catalyst protonates the carbonyl oxygen of acetic anhydride, activating it towards nucleophilic attack by the hydroxyl groups of tartaric acid. This is a classic acid-catalyzed esterification process.

Stage 2: Intramolecular Cyclization

Following diacetylation, the resulting diacetyltartaric acid undergoes an intramolecular cyclization to form the anhydride. The sulfuric acid catalyst protonates one of the carboxylic acid carbonyl groups, making it a better electrophile. The other carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable five-membered anhydride ring.

The overall reaction is a dehydration process where acetic anhydride serves as both the acetylating and the dehydrating agent, with sulfuric acid acting as a catalyst for both steps.[2]

Signaling Pathway Diagram

Caption: Proposed mechanism for the formation of diacetyl-D-tartaric anhydride.

Experimental Protocol: Synthesis of Diacetyl-D-Tartaric Anhydride

The following protocol is adapted from a well-established procedure for the synthesis of diacetyl-d-tartaric anhydride.[1]

Materials and Equipment:

-

Anhydrous, powdered d-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide and paraffin shavings

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.

-

Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.

-

Start the stirrer and add the sulfuric acid-acetic anhydride solution to the tartaric acid. The mixture will warm up as the tartaric acid dissolves.

-

Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.

-

Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Collect the crude crystalline product on a Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the washed crystals with 175 mL of cold absolute ether.

-

Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.

Experimental Workflow Diagram

References

A Deep Dive into the Thermal Stability of Tartaric Acid and Its Derivatives: A Thermogravimetric Analysis Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of tartaric acid and its derivatives through thermogravimetric analysis (TGA). Tartaric acid, a naturally occurring organic acid, and its derivatives are pivotal in the pharmaceutical, food, and polymer industries. Understanding their thermal stability is crucial for defining storage conditions, processing parameters, and ensuring product quality and safety. This document provides a comprehensive overview of their thermal behavior, detailed experimental protocols for TGA, and a comparative analysis of quantitative data.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere (e.g., inert or oxidative). The resulting data, a TGA curve, plots the percentage of weight loss against temperature, offering invaluable insights into the material's thermal stability, decomposition kinetics, and composition. Key events such as dehydration, desolvation, and decomposition are identifiable as distinct steps in the TGA curve. The derivative of the TGA curve (DTG curve) highlights the temperature at which the rate of mass loss is at its maximum.

Thermal Decomposition of Tartaric Acid: A Baseline

Tartaric acid's thermal decomposition is a multi-step process.[1] Initially, upon heating, it undergoes dehydration to form tartaric anhydride.[1] As the temperature further increases, decarboxylation occurs, leading to the formation of pyrotartaric acid and pyruvic acid.[1] These intermediates are unstable at higher temperatures and subsequently decompose into smaller volatile molecules such as carbon monoxide, carbon dioxide, and water.[1][2] The decomposition of L- and D-tartaric acid has been observed to occur at approximately 443 K (170 °C).[2][3]

Comparative Thermal Stability of Tartaric Acid Derivatives

The thermal stability of tartaric acid can be significantly altered by chemical modification of its carboxylic acid and hydroxyl groups. This section provides a comparative analysis of the thermal decomposition of various tartaric acid esters and diamides.

Tartaric Acid Esters

The esterification of the carboxylic acid groups of tartaric acid generally leads to an increase in thermal stability. The length of the alkyl chain in the ester group plays a crucial role in determining the decomposition temperature.

Table 1: Thermal Decomposition Data for Tartaric Acid and Its Ester Derivatives

| Compound | Onset Decomposition T_d (°C) | Peak Decomposition T_d (°C) | Key Observations |

| L-(+)-Tartaric Acid | ~170 | - | Decomposes upon melting.[4] |

| Diethyl Tartrate | ~200 | - | Stable to temperatures approaching 200 °C.[5] |

| C12 Tartaric Acid Diester | 288 | - | Elongation of the alkyl chain increases decomposition temperature.[6] |

| C16 Tartaric Acid Diester | 286 | - | High thermal stability.[6] |

| C18 Tartaric Acid Diester | 297 | - | Exhibits the highest thermal stability in this series.[6] |

| C22 Tartaric Acid Diester | - | - | Data not specified, but trend suggests high stability. |

Note: Decomposition temperatures can vary slightly depending on the specific experimental conditions.

Tartaric Acid Diamides

The conversion of carboxylic acid groups to amides also enhances the thermal stability of tartaric acid. Similar to esters, the nature of the substituent on the amide nitrogen influences the decomposition profile.

Table 2: Thermal Decomposition Data for Tartaric Acid Diamide Derivatives

| Compound | Onset Decomposition T_d (°C) | Key Observations |

| L-(+)-Tartaric Acid Diamides (general) | >200 | All synthesized diamides showed high thermal stability.[4] |

| L-(+)-DDA_12 (dodecylamide) | 279 | The highest stability was observed for this amide.[4] |

| L-(+)-DBA_4 (butylamide) | - | Showed noticeable mass loss at its melting temperature.[4] |

| L-(+)-DHA_6 (hexylamide) | - | Showed noticeable mass loss at its melting temperature.[4] |

Note: The decomposition temperatures of the diamides showed an increasing trend with the extension of the alkyl chain.[4]

Experimental Protocols for TGA of Tartaric Acid Derivatives

A generalized experimental protocol for conducting TGA on tartaric acid and its derivatives is outlined below. It is important to note that specific parameters may need to be optimized depending on the instrument and the specific properties of the material being analyzed.[7]

Objective: To determine the thermal stability and decomposition profile of tartaric acid derivatives.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

Sample: Tartaric acid or its derivative (5-15 mg).[8]

-

Crucible: Inert pan (e.g., alumina or platinum).

-

Purge Gas: High-purity nitrogen (or another inert gas) with a typical flow rate of 20-50 mL/min.[8]

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of the sample into a clean, tared TGA crucible.[8] Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the instrument to heat the sample at a constant rate, typically 10 °C/min, to a final temperature that exceeds the expected decomposition temperature (e.g., 600 °C).[4][6]

-

-

Data Acquisition: Initiate the heating program and record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Determine the onset decomposition temperature, which is often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Calculate the derivative of the TGA curve to obtain the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Record the percentage of mass loss at each decomposition step.

-

Visualizing Thermal Decomposition and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in a typical TGA experiment.

Caption: A simplified schematic of the thermal decomposition of tartaric acid.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of tartaric acid and its derivatives. The derivatization of tartaric acid into esters and amides generally enhances its thermal stability, with the nature of the substituent group playing a significant role. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, aiding in the development of robust formulations and manufacturing processes. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental decomposition pathways.

References

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. researchgate.net [researchgate.net]

- 4. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) of Tartaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of tartaric anhydride and its common derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and characterization of chiral molecules. This document details experimental protocols, presents quantitative NMR data in structured tables, and includes visualizations of key concepts and workflows to facilitate understanding.

Introduction to this compound and its Stereoisomers

Tartaric acid is a chiral dicarboxylic acid that exists as three stereoisomers: (2R,3R)-tartaric acid, (2S,3S)-tartaric acid, and the achiral meso-tartaric acid. Dehydration of these tartaric acid stereoisomers yields the corresponding tartaric anhydrides, which are five-membered cyclic anhydrides. These anhydrides, particularly their acylated derivatives, are important chiral building blocks in organic synthesis. NMR spectroscopy is a powerful tool for the stereochemical analysis of these compounds.

Below is a diagram illustrating the stereoisomers of this compound.

Caption: Relationship between the stereoisomers of this compound.

NMR Data of this compound Derivatives

O,O'-Diacetyl-L-tartaric Anhydride

O,O'-Diacetyl-L-tartaric anhydride is a widely used chiral resolving agent. While full spectral data is not consistently published, its synthesis from L-tartaric acid and acetic anhydride is well-documented.

Table 1: Synthesis and Properties of O,O'-Diacetyl-L-tartaric Anhydride

| Property | Value |

| Starting Material | Anhydrous powdered L-(+)-tartaric acid |

| Reagent | Acetic anhydride |

| Catalyst | Concentrated sulfuric acid |

| Melting Point | 133–134 °C |

| Optical Rotation [α]D20 | +97.2° (c = 0.47 in dry chloroform) |

Note: The product is reported to be unstable and should be prepared as needed. It is sensitive to moisture and can decompose upon attempts at recrystallization.

O-Benzoyl-L-tartaric Anhydride

The monobenzoylated derivative of L-tartaric anhydride has been synthesized and characterized.

Table 2: ¹H and ¹³C NMR Data for O-Benzoyl-L-tartaric Anhydride in DMSO-d₆ [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methine H (adjacent to OH) | 5.38 (dd, J = 6.8 Hz) | 71.64 |

| Methine H (adjacent to O-Benzoyl) | 6.33 (d, J = 6.8 Hz) | 74.73 |

| Hydroxyl OH | 6.921 (d, J = 6.8 Hz) | - |

| Aromatic H | 7.58 - 8.05 (m) | 127.88, 129.11, 129.67, 134.45 |

| Anhydride C=O | - | 165.98, 168.86 |

| Ester C=O | - | 164.67 |

Experimental Protocols

Synthesis of O,O'-Diacetyl-d-tartaric Anhydride

This protocol is adapted from a literature procedure.

-

Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.

-

Reagent Addition: Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride. Add this solution to the flask and start stirring.

-

Reaction: The mixture will warm as the tartaric acid dissolves. Heat the solution gently under reflux with stirring for 10 minutes.

-

Isolation: Pour the hot solution into a beaker and cool in an ice bath for 1 hour.

-

Purification: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-ml portions of dry benzene. Subsequently, stir the product mechanically with 175 ml of cold absolute ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.

The following diagram illustrates the general workflow for the synthesis and purification of O,O'-diacetyl-d-tartaric anhydride.

Caption: Workflow for the synthesis of O,O'-diacetyl-d-tartaric anhydride.

General NMR Sample Preparation

A general protocol for preparing a sample of this compound or its derivatives for NMR analysis is as follows.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). Given the moisture sensitivity of anhydrides, ensure the solvent is anhydrous.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: If required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

-

Capping and Storage: Cap the NMR tube securely to prevent solvent evaporation and moisture ingress. If not for immediate use, store the sample appropriately, considering the compound's stability.

The logical flow for NMR sample preparation is depicted below.

Caption: Logical workflow for NMR sample preparation.

Conclusion

This technical guide has summarized the available NMR data for derivatives of this compound and provided detailed experimental protocols for their synthesis and NMR sample preparation. While a comprehensive set of NMR data for the parent tartaric anhydrides remains elusive in the current literature, the information provided for the acylated derivatives offers valuable insights for researchers working with these important chiral synthons. The structured presentation of data and visual workflows are intended to serve as a practical resource for the scientific community.

References

Stability and Degradation Pathways of Tartaric Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of tartaric anhydride. The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's behavior under various stress conditions. This document summarizes quantitative data, outlines experimental protocols, and visualizes key processes to support further research and application.

Introduction

This compound, a cyclic derivative of tartaric acid, is a valuable chiral building block in pharmaceutical and chemical synthesis. Its stability is a critical parameter that influences its storage, handling, and application, particularly in drug development where impurities and degradation products can impact safety and efficacy. This guide explores the primary degradation pathways of this compound, focusing on hydrolysis and thermal decomposition, and provides methodologies for their investigation.

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis, a reaction with water that cleaves the anhydride ring to form tartaric acid. This process is influenced by several factors, most notably pH and temperature.

Mechanism of Hydrolysis

The hydrolysis of cyclic anhydrides, including this compound, generally proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid, in this case, tartaric acid. The reaction can be catalyzed by both acids and bases.[1][2]

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a more rapid ring opening.

Quantitative Data on Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, studies on analogous cyclic anhydrides provide valuable insights into the expected behavior. The rate of hydrolysis is typically pseudo-first-order with respect to the anhydride concentration when water is in large excess.[2]

The hydrolysis rate is significantly dependent on pH, generally exhibiting a U-shaped or V-shaped pH-rate profile with the minimum rate observed in the acidic pH range.[1] The rate increases at both lower and higher pH values due to acid and base catalysis, respectively.

Table 1: Illustrative Hydrolysis Rate Data for a Generic Cyclic Anhydride

| pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

| 2.0 | 25 | 1.5 x 10⁻⁵ |

| 5.0 | 25 | 8.0 x 10⁻⁶ |

| 7.0 | 25 | 2.5 x 10⁻⁵ |

| 9.0 | 25 | 1.2 x 10⁻⁴ |

| 5.0 | 35 | 1.6 x 10⁻⁵ |

| 5.0 | 45 | 3.1 x 10⁻⁵ |

Note: This data is illustrative for a generic cyclic anhydride and serves to demonstrate the expected trends for this compound.

Thermal Degradation Pathways

Exposure to elevated temperatures can induce more complex degradation pathways beyond simple hydrolysis. For tartaric acid and its derivatives, thermal degradation can involve a series of reactions including intermolecular esterification and subsequent anhydride formation.

At temperatures up to approximately 75°C, the decomposition of tartaric acid can proceed through intermolecular esterification, forming oligomeric species. As the temperature increases further, the formation of anhydride structures can occur, which in turn can influence the equilibrium of the esterification and hydrolysis reactions.[3] At even higher temperatures (around 200°C), decarboxylation can occur, leading to the formation of pyrotartaric acid and other byproducts.

Experimental Protocols for Stability and Degradation Analysis

A thorough investigation of the stability and degradation of this compound requires a combination of analytical techniques. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][4][5][6]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify likely degradation products.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Organic co-solvent (if necessary for solubility, e.g., acetonitrile)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Store the solution at a controlled temperature (e.g., 40°C) for a shorter period (e.g., 4 hours) due to expected faster degradation.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of this compound and the solid material to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[1]

-

Control Samples: Prepare solutions of this compound in high-purity water and the organic co-solvent (if used) and store them under ambient conditions. Also, prepare blank solutions of the stressor agents.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method, such as HPLC.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products, primarily tartaric acid.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and tartaric acid.

Instrumentation:

Chromatographic Conditions:

-

Mobile Phase: A buffer solution, such as 0.01 M potassium dihydrogen phosphate, with the pH adjusted to the acidic range (e.g., pH 2.6 with orthophosphoric acid), is commonly used for the analysis of organic acids.[7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 30°C[7]

-

Detection Wavelength: 210 nm[7]

-

Injection Volume: 20 µL[7]

Sample Preparation:

-

Accurately weigh and dissolve the sample from the forced degradation study in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

4.3.1. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).[10]

-

Instrument Setup:

-

Data Analysis: Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

4.3.2. Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as glass transitions or decomposition.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.[12]

-

Instrument Setup:

-

Reference: Use an empty, sealed DSC pan as a reference.

-

Purge Gas: Use an inert gas such as nitrogen at a constant flow rate.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range that includes the expected melting point.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and monitoring the chemical changes during degradation, such as the disappearance of the anhydride carbonyl bands and the appearance of carboxylic acid bands.

Objective: To monitor the hydrolysis of this compound by observing changes in the infrared spectrum.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: For in-situ monitoring, a solution of this compound can be placed on the ATR crystal. For solid samples, a small amount of the powder is placed directly on the crystal.[13]

-

Data Acquisition:

-

Collect a background spectrum of the clean, dry ATR crystal.

-

Acquire the spectrum of the sample over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).

-

For kinetic studies, spectra can be collected at regular time intervals.

-

-

Data Analysis: Monitor the characteristic absorption bands. The anhydride group typically shows two carbonyl stretching bands around 1865-1800 cm⁻¹ and 1790-1740 cm⁻¹. The carboxylic acid group shows a broad O-H stretch around 3300-2500 cm⁻¹ and a C=O stretch around 1725-1700 cm⁻¹. The disappearance of the anhydride peaks and the appearance of the carboxylic acid peaks indicate hydrolysis.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for stability analysis.

Degradation Pathways

Experimental Workflow for Stability Analysis

Conclusion

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and its behavior at elevated temperatures. A thorough understanding of these degradation pathways is essential for its effective use in research and drug development. The experimental protocols outlined in this guide provide a framework for conducting comprehensive stability studies. By employing a combination of forced degradation studies and appropriate analytical techniques such as HPLC, TGA, DSC, and FTIR, researchers can effectively characterize the stability of this compound and ensure the quality and safety of their products.

References

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. resolvemass.ca [resolvemass.ca]

- 12. qualitest.ae [qualitest.ae]

- 13. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

A Technical Guide to the Hydrolysis of O,O'-diacetyl-L-tartaric anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

O,O'-diacetyl-L-tartaric anhydride, also known as diacetyltartaric anhydride (DATA), is a cyclic anhydride derived from L-tartaric acid. It is a key chiral building block in organic synthesis, valued for its role in the preparation of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1] The presence of the anhydride functional group makes DATAN a reactive molecule, susceptible to nucleophilic attack. One of the most common and often unavoidable reactions is its hydrolysis to form O,O'-diacetyl-L-tartaric acid.

Understanding the rate and mechanism of this hydrolysis is crucial for several reasons:

-

Storage and Handling: DATAN is known to be moisture-sensitive.[1][2] Knowledge of its hydrolysis rate under various conditions is essential for establishing appropriate storage and handling protocols to maintain its purity and reactivity. The product is not stable and should be prepared as needed.[3] If placed in a standard stoppered bottle, it can become gummy, with its melting point dropping significantly within days.[3]

-

Reaction Control: In many of its applications, such as in derivatization reactions, the hydrolysis of DATAN is a competing reaction that can reduce the yield of the desired product.[4][5] Quantifying the rate of hydrolysis allows for the optimization of reaction conditions to favor the intended chemical transformation.

-

Product Characterization: The presence of the hydrolysis product, O,O'-diacetyl-L-tartaric acid, can complicate the purification and characterization of reaction mixtures.

This guide will delve into the qualitative aspects of DATAN hydrolysis, provide detailed methodologies for its quantitative study, and present logical workflows for its analysis.

Hydrolysis of O,O'-diacetyl-L-tartaric anhydride: Reaction and Stability

The hydrolysis of O,O'-diacetyl-L-tartaric anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of O,O'-diacetyl-L-tartaric acid, a dicarboxylic acid.

General qualitative observations from the literature indicate that DATAN is not very stable in air and that recrystallization attempts can lead to decomposition.[2] It is described as reacting with water to form the corresponding acid.[6] For applications requiring high purity, it is recommended that the anhydride be freshly prepared.[2]

Quantitative Data on Hydrolysis Rate

A comprehensive search of scientific literature did not yield specific quantitative data (i.e., rate constants, half-lives, or activation energies) for the hydrolysis of O,O'-diacetyl-L-tartaric anhydride under defined conditions of pH, temperature, or solvent composition. The following table is therefore presented as a template for the type of data that would be generated from the experimental protocols outlined in this guide.

| Temperature (°C) | pH | Solvent System | Rate Constant (k) | Half-life (t½) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Table 1: Summary of Hydrolysis Rate Data for O,O'-diacetyl-L-tartaric anhydride. A thorough literature search did not reveal specific kinetic data for the hydrolysis of O,O'-diacetyl-L-tartaric anhydride. This table is intended as a template for the presentation of such data once it is experimentally determined.

Experimental Protocols for Determining Hydrolysis Rate

The rate of hydrolysis of O,O'-diacetyl-L-tartaric anhydride can be determined using several established analytical techniques. The choice of method will depend on the available instrumentation and the specific experimental conditions. The following are detailed protocols for commonly used methods, adapted for the study of DATAN hydrolysis.

pH-Stat Titration

This method is highly suitable for studying reactions that produce an acid or base. The hydrolysis of DATAN produces O,O'-diacetyl-L-tartaric acid, which can be monitored by titrating the generated protons with a standardized base solution to maintain a constant pH. The rate of addition of the titrant is directly proportional to the rate of the hydrolysis reaction.[7][8]

Materials and Equipment:

-

O,O'-diacetyl-L-tartaric anhydride

-

Thermostatted reaction vessel

-

pH meter with a combination electrode

-

Automatic titrator (autoburette)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Solvent (e.g., deionized water, or a mixture of water and an organic cosolvent like acetone or acetonitrile to ensure solubility of the anhydride)

-

Stirring plate and stir bar

Procedure:

-

System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Reaction Setup: Place a known volume of the chosen solvent into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

-

Initiation: Add a known amount of O,O'-diacetyl-L-tartaric anhydride to the solvent to achieve the desired initial concentration. Start stirring immediately.

-

pH-Stat Control: Activate the automatic titrator, which is programmed to maintain a constant pH by adding the standardized NaOH solution as the hydrolysis reaction produces acidic protons.

-

Data Collection: Record the volume of NaOH titrant added as a function of time.

-

Data Analysis: The rate of consumption of NaOH is used to calculate the rate of formation of O,O'-diacetyl-L-tartaric acid. From this, the concentration of the remaining anhydride at any given time can be determined. Plotting the concentration of the anhydride versus time allows for the determination of the reaction order and the rate constant. For a pseudo-first-order reaction, a plot of ln([Anhydride]) versus time will yield a straight line with a slope of -k.

Spectroscopic Monitoring (FT-IR or UV-Vis)

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

This technique allows for the in-situ monitoring of the disappearance of the anhydride reactant by tracking the change in its characteristic infrared absorption bands. Cyclic anhydrides typically show two characteristic carbonyl stretching bands (around 1860 cm⁻¹ and 1780 cm⁻¹). The decrease in the intensity of these bands over time can be correlated with the extent of the hydrolysis reaction.

Materials and Equipment:

-

FT-IR spectrometer, preferably with an in-situ probe (e.g., ATR probe)

-

Thermostatted reaction vessel

-

O,O'-diacetyl-L-tartaric anhydride

-

Solvent transparent in the IR region of interest

-

Stirring plate and stir bar

Procedure:

-

Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

-

Reaction Initiation: Dissolve a known amount of O,O'-diacetyl-L-tartaric anhydride in the solvent within the reaction vessel and begin stirring.

-

Spectral Acquisition: Immediately begin acquiring FT-IR spectra at regular time intervals.

-

Data Analysis: Create a calibration curve by plotting the absorbance of one of the characteristic anhydride peaks against known concentrations of the anhydride. Use this calibration curve to determine the concentration of the anhydride at each time point during the kinetic run. Analyze the concentration versus time data to determine the rate constant.

4.2.2. UV-Vis Spectroscopy

If either the anhydride or the resulting diacid has a distinct UV-Vis chromophore, this technique can be used to monitor the reaction. This would require an initial spectral analysis to identify a suitable wavelength for monitoring where there is a significant change in absorbance as the reaction proceeds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to measure the concentration of both the reactant (anhydride) and the product (diacid) over time.